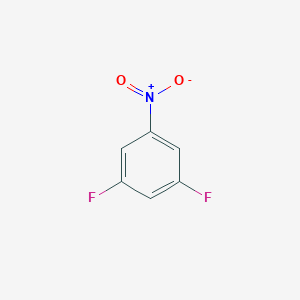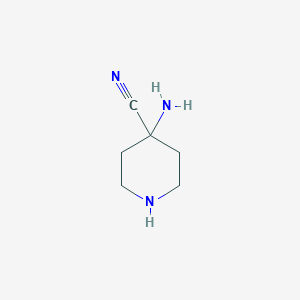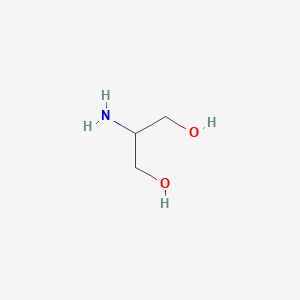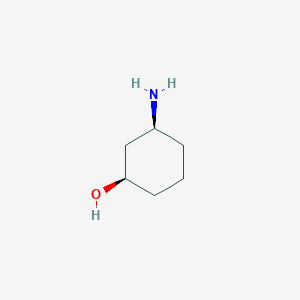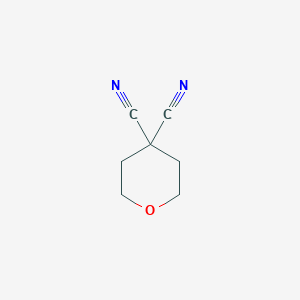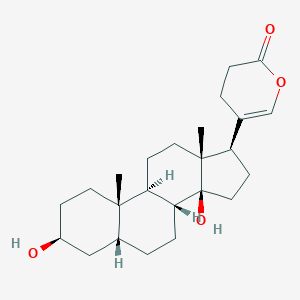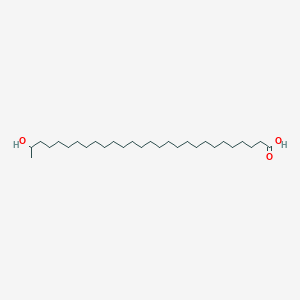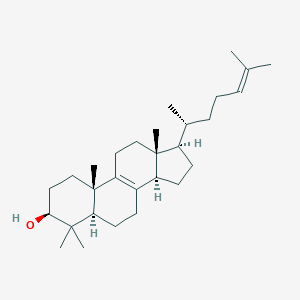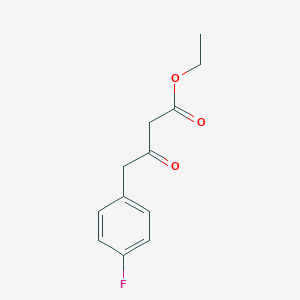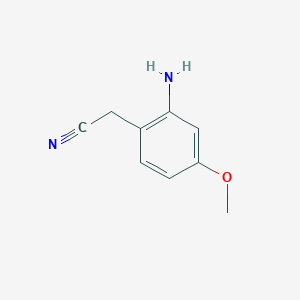![molecular formula C8H8N4O3 B045333 Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate CAS No. 124738-77-8](/img/structure/B45333.png)
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate, also known as MDFPC, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, making it an important area of research for the scientific community.
Mécanisme D'action
The mechanism of action of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in cancer and bacterial cells. This leads to the disruption of cellular processes and ultimately results in cell death.
Effets Biochimiques Et Physiologiques
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has been shown to exhibit various biochemical and physiological effects in both cancer and bacterial cells. In cancer cells, Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In bacterial cells, Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has been shown to inhibit cell growth and division, leading to bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate is its potential as a new class of cancer therapeutics and antibacterial agents. Additionally, Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has shown low toxicity in various studies, making it a promising candidate for further development. However, there are also limitations to the use of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate in lab experiments, such as its limited solubility in water and the need for further optimization of its synthesis method.
Orientations Futures
There are several future directions for the research of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate. One possible direction is the development of new cancer therapeutics based on Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate, with a focus on optimizing its structure and improving its efficacy. Additionally, further studies can be conducted to investigate the potential use of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate as an antibacterial agent, with a focus on its mechanism of action and potential applications in treating antibiotic-resistant bacterial infections. Finally, further optimization of the synthesis method for Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate can be conducted to improve its yield and purity.
Méthodes De Synthèse
The synthesis of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate involves the reaction of 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapeutics. Additionally, Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has also been studied for its potential use as an antibacterial agent, with promising results in various bacterial strains.
Propriétés
Numéro CAS |
124738-77-8 |
|---|---|
Nom du produit |
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate |
Formule moléculaire |
C8H8N4O3 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3,(H4,9,10,11,12) |
Clé InChI |
ADMIVLQZXBHIKJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(N=C(N=C2O1)N)N |
SMILES canonique |
COC(=O)C1=CC2=C(N=C(N=C2O1)N)N |
Synonymes |
Furo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-diamino-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



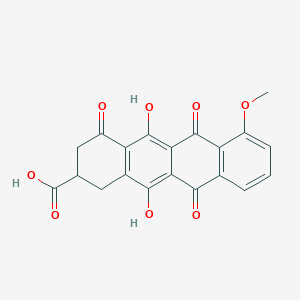
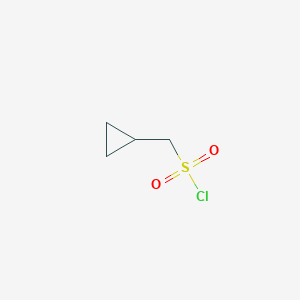
![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
